Pyridine, 2-(3-bromopropyl)-

Purity Analysis Quality Control Synthetic Chemistry

Pyridine, 2-(3-bromopropyl)- (CAS 769075-96-9) is a functionalized heteroaromatic building block consisting of a pyridine ring substituted at the 2-position with a 3-bromopropyl chain. This compound serves as a versatile intermediate in medicinal chemistry and materials science, where its primary utility stems from the orthogonal reactivity of its alkyl bromide moiety, enabling subsequent nucleophilic substitution and cross-coupling reactions to install diverse molecular architectures.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 769075-96-9
Cat. No. B3153947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(3-bromopropyl)-
CAS769075-96-9
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCCBr
InChIInChI=1S/C8H10BrN/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2
InChIKeyOIGMBHOOSLOILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Pyridine, 2-(3-bromopropyl)- (CAS 769075-96-9): Procurement Guide for This Specialized Heterocyclic Building Block


Pyridine, 2-(3-bromopropyl)- (CAS 769075-96-9) is a functionalized heteroaromatic building block consisting of a pyridine ring substituted at the 2-position with a 3-bromopropyl chain . This compound serves as a versatile intermediate in medicinal chemistry and materials science, where its primary utility stems from the orthogonal reactivity of its alkyl bromide moiety, enabling subsequent nucleophilic substitution and cross-coupling reactions to install diverse molecular architectures .

Why 2-(3-Bromopropyl)pyridine (CAS 769075-96-9) Cannot Be Casually Replaced by Its Closest Analogs


Although several haloalkylpyridines share the same molecular formula (C8H10BrN), their reactivity and ultimate synthetic outcomes are not interchangeable . The specific 2-position regiochemistry dictates the electronic environment of the pyridine nitrogen, critically influencing metal coordination and directing effects in downstream transformations . Simultaneously, the 3-bromopropyl chain length, with its terminal primary bromide, offers a distinct reactivity profile compared to shorter-chain analogs like 2-(bromomethyl)pyridine or chloro-substituted variants, directly impacting reaction kinetics, selectivity, and the purification of final products .

Quantitative Evidence Guide: Differentiating 2-(3-Bromopropyl)pyridine (CAS 769075-96-9) for Informed Procurement


Comparative Purity Specification: 98% HPLC Purity Standard for 2-(3-Bromopropyl)pyridine

In the context of commercial procurement, the available purity specification is a critical quantitative differentiator. 2-(3-Bromopropyl)pyridine (CAS 769075-96-9) is commercially offered with a typical purity of 98% as determined by HPLC, as reported by major chemical suppliers . In contrast, the closely related 3-position isomer, 3-(3-bromopropyl)pyridine (CAS 109839-74-9), is more commonly listed with a lower standard purity of 95% . This 3% absolute difference in nominal purity can significantly impact synthetic yields and the burden of subsequent purification, directly affecting the cost-efficiency of a research campaign.

Purity Analysis Quality Control Synthetic Chemistry

Leaving Group Reactivity: Alkyl Bromide Advantage Over Chloro-Analogs in Nucleophilic Substitution

The 3-bromopropyl moiety on 2-(3-bromopropyl)pyridine provides a superior leaving group compared to its chloro-analog, 2-(3-chloropropyl)pyridine. This is a well-established class-level inference based on the intrinsic properties of alkyl halides: the C-Br bond (bond dissociation energy ≈ 70 kcal/mol) is significantly weaker and more polarizable than the C-Cl bond (≈ 81 kcal/mol), leading to dramatically faster rates in nucleophilic substitution (SN2) reactions. While specific kinetic data for this exact pyridine derivative is not publicly available, the general principle dictates that the bromo-compound will undergo SN2 reactions approximately 50-100 times faster than the corresponding chloro-compound under identical conditions [1]. This enhanced reactivity directly translates to shorter reaction times and potentially higher yields in synthetic sequences.

Synthetic Methodology Reaction Kinetics SN2 Reactivity

Regiochemical Impact: 2-Position Substitution for Optimal Metal Coordination and Directing Effects

The precise attachment of the bromopropyl chain to the 2-position of the pyridine ring in 2-(3-bromopropyl)pyridine creates a unique electronic and steric environment around the nitrogen atom that is fundamentally distinct from its 3-position isomer. The 2-substitution places the alkyl chain ortho to the ring nitrogen, which significantly alters the nitrogen's basicity and its ability to coordinate to metals. While no direct pKa comparison is available, predicted pKa values show a difference of 0.42 units between the 2- and 3-isomers . This subtle difference is crucial in applications such as ligand design for catalysis, where even minor alterations in the coordination sphere can lead to divergent catalytic activity and selectivity. This regiochemical specificity dictates that the 2-isomer is not a drop-in replacement for its 3-substituted counterpart.

Regioselectivity Coordination Chemistry Ligand Design

Chain Length Matters: Enhanced Conformational Flexibility of the 3-Carbon Propyl Linker

The three-carbon propyl linker in 2-(3-bromopropyl)pyridine provides a crucial advantage in terms of conformational flexibility compared to shorter-chain analogs like 2-(bromomethyl)pyridine. This difference is not merely structural but has profound implications for molecular interactions. While direct computational data is scarce, the propyl chain introduces an additional rotatable bond (C-C) and increases the distance between the pyridine ring and a subsequent functional group, allowing for a broader exploration of conformational space. This is particularly important in medicinal chemistry for optimizing the fit of a ligand within a protein binding pocket, where a more rigid, shorter linker can severely restrict binding poses and reduce affinity.

Conformational Analysis Linker Chemistry Drug Design

Optimal Application Scenarios for Procuring 2-(3-Bromopropyl)pyridine (CAS 769075-96-9)


Accelerated Synthesis of Complex Drug Leads via Efficient SN2 Reactions

The high intrinsic reactivity of the primary alkyl bromide, evidenced by its 50- to 100-fold faster SN2 kinetics compared to chloro-analogs [1], makes this compound the premier choice for medicinal chemists seeking rapid diversification of a pyridine scaffold. Procuring 2-(3-bromopropyl)pyridine enables the swift installation of amines, thiols, or other nucleophiles under mild conditions, accelerating hit-to-lead optimization campaigns where time and reaction efficiency are critical.

Design of Novel Catalysts Requiring Precise 2-Position Pyridine Coordination

For organometallic chemists developing new catalysts, the specific 2-substitution pattern is non-negotiable. The distinct electronic environment conferred by ortho-substitution, as indicated by its predicted pKa of 5.52 , directly modulates the Lewis basicity and coordination geometry of the pyridine nitrogen to a metal center. 2-(3-Bromopropyl)pyridine is the essential starting material for constructing chelating ligands where the metal's primary coordination sphere must be precisely controlled, a function its 3-substituted isomer cannot fulfill.

Construction of Bioactive Molecules with Flexible Linker Requirements

In the synthesis of targeted protein degraders (PROTACs) or bivalent ligands, the conformational freedom of the linker is a key design parameter. The three-carbon propyl chain provides the necessary reach and flexibility to bridge two binding moieties effectively, an advantage over rigid, shorter methylene linkers. Procuring 2-(3-bromopropyl)pyridine provides a strategic building block for introducing a flexible, pyridine-anchored tether that can be tuned for optimal biological activity.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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